![molecular formula C11H8FNO4 B1340435 1-[(2-氟苯甲酰)氧基]吡咯烷-2,5-二酮 CAS No. 110920-18-8](/img/structure/B1340435.png)

1-[(2-氟苯甲酰)氧基]吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

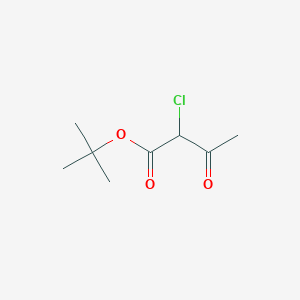

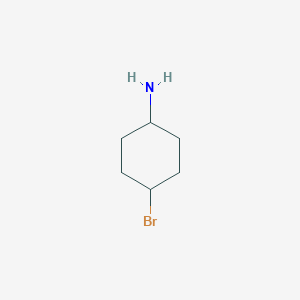

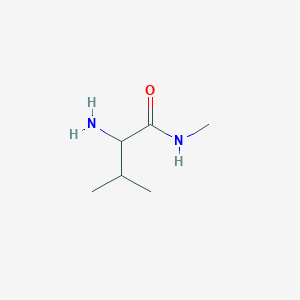

“1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H8FNO4 . It is a derivative of pyrrolidine-2,5-dione .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione”, are versatile chemical compounds used in scientific research. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .科学研究应用

抗惊厥特性

该化合物已被用于合成具有强抗惊厥特性的杂合吡咯烷-2,5-二酮衍生物 . 这些衍生物在广泛接受的动物癫痫模型中表现出广谱活性,即小鼠的最大电休克(MES)试验和精神运动 6 Hz(32 mA)癫痫模型 .

疼痛管理

该化合物在疼痛模型中也显示出有效性。 例如,一种衍生物在小鼠的甲醛强直性疼痛试验、辣椒素诱导的疼痛模型和奥沙利铂(OXPT)诱导的神经性疼痛模型中被证明是有效的 .

抑制钙电流

研究表明该化合物的作用机制涉及抑制由 Cav 1.2(L 型)通道介导的钙电流 .

代谢稳定性

该化合物在人肝微粒体中表现出高代谢稳定性,可忽略的肝毒性,并且与参考化合物相比,对细胞色素 P450 的 CYP3A4、CYP2D6 和 CYP2C9 亚型具有较弱的抑制活性 .

抗菌活性

该化合物已被用于合成金属配合物,这些金属配合物对枯草芽孢杆菌(革兰氏阳性菌)和大肠杆菌(革兰氏阴性菌)表现出增强的抗菌活性 .

抗氧化活性

单克隆抗体生产

虽然与该化合物没有直接关系,但类似的化合物 4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺已被用于改善中国仓鼠卵巢细胞培养中的单克隆抗体生产 .

未来方向

The future directions for the research and development of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” and its derivatives could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Pharmacokinetics

The pyrrolidine ring, a key component of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.

Action Environment

The action, efficacy, and stability of 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHVFOHSFQWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551965 |

Source

|

| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110920-18-8 |

Source

|

| Record name | Benzoic acid, 2-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)